2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDDFITVCXHJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369710 | |
| Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54397-10-3 | |
| Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde, aniline, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The mixture is heated for several hours, leading to the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis:
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one serves as a critical building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enabling the creation of novel derivatives with enhanced properties.
Reactivity and Transformations:
The compound can undergo various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to yield thiazolidine derivatives. Substitution reactions can also produce various substituted thiazolidinones depending on the reagents used.
Biological Applications
Antimicrobial Activity:
Research has indicated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives inhibited the proliferation of Toxoplasma gondii more effectively than standard reference drugs . The structure of this compound contributes to this activity, particularly through modifications at the phenyl substituent positions.
Anticancer Potential:
Thiazolidin-4-one derivatives have shown promise as anticancer agents. They are believed to inhibit cancer cell proliferation through various mechanisms, including DNA interaction and modulation of cellular signaling pathways. Recent advances in synthetic strategies have led to the development of compounds with enhanced anticancer activity .
Anti-inflammatory and Antidiabetic Activities:
The compound has also been explored for its anti-inflammatory and antidiabetic properties. Studies suggest that it may act on specific molecular targets involved in inflammation and glucose metabolism, making it a candidate for further drug development in these areas .
Industrial Applications
Pharmaceutical Development:
In the pharmaceutical industry, this compound is utilized in the development of new drugs. Its ability to serve as a scaffold for creating bioactive compounds makes it valuable in medicinal chemistry .
Material Science:
Beyond pharmaceuticals, this compound is also investigated for its potential applications in materials science. Its unique chemical properties may lead to innovative materials with desirable characteristics .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against Toxoplasma gondii. The results showed that modifications at specific positions significantly enhanced their inhibitory concentrations (IC50), indicating that structural variations can lead to improved biological activity .
| Compound | IC50 (µM) |
|---|---|
| Original Compound | 219.93 ± 19.22 |
| Modified Compound A | 129.42 ± 14.14 |
| Modified Compound B | 115.92 ± 21.68 |
Case Study 2: Anticancer Activity
Another research focused on the anticancer properties of thiazolidinone derivatives showed that compounds with specific substitutions exhibited higher potency against cancer cell lines compared to traditional chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 48.5 ± 5.0 |
| Compound B | HeLa | 32.7 ± 4.8 |
| Compound C | A549 | 54.9 ± 6.2 |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism may vary depending on the biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Substituents at position 2 critically influence activity. For example, imino groups in compound 4a enable 100% DLA cell inhibition at 100 µg/mL, surpassing phenyl-substituted analogs .
- The 4-chlorophenyl moiety in compound 63 confers moderate anti-Toxoplasma activity, likely through interactions with parasitic enzymes .
- Bulky aromatic systems (e.g., carbazolyl in 5e) enhance cytotoxicity against cancer cells but may reduce solubility .
Biological Activity
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazolidinone ring with a 4-chlorophenyl group at the 2-position and a phenyl group at the 3-position. This configuration influences its biological activity due to electronic and steric effects.
Biological Activity Overview
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation across various cell lines.
- Anti-inflammatory Effects : Demonstrates efficacy in reducing inflammation markers.
- Antioxidant Properties : Acts as an antioxidant, scavenging free radicals.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.74 |
| Escherichia coli | 7.50 |
| Candida albicans | 6.00 |
| Pseudomonas aeruginosa | 10.00 |
This compound has been particularly effective against fungal strains like Aspergillus niger and bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, notably the MCF-7 breast cancer cell line. The results are presented in Table 2.
| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| MCF-7 | 1.00 | 0.50 |
| A549 (Lung) | 5.00 | 0.40 |
| HeLa (Cervical) | 3.50 | 0.30 |
The compound demonstrated significant cytotoxicity with an IC50 value of 1 µM against MCF-7 cells, indicating strong potential as an anticancer agent .
Anti-inflammatory Activity
Studies have shown that this thiazolidinone derivative can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies. The mechanism involves modulation of signaling pathways related to inflammation .
Antioxidant Properties
The antioxidant activity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in Table 3.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 8.90 |
| ABTS | 10.20 |
These findings suggest that the compound effectively scavenges free radicals, contributing to its overall therapeutic potential .
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is often influenced by their structural modifications. Electron-withdrawing groups like chlorine at the para position enhance antimicrobial activity, while electron-donating groups improve anticancer efficacy . The SAR analysis indicates that modifications can significantly alter the pharmacological profile of these compounds.
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Anticancer Study : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed reduced resistance when treated with this compound compared to standard antibiotics.
Q & A
Q. How can the crystal structure of 2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one be experimentally confirmed?
To confirm the crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality single crystals using slow evaporation or diffusion methods.
- Collecting diffraction data with a diffractometer (e.g., Bruker AXS instruments) and refining the structure using software like SHELXL for small-molecule refinement .
- Validating bond lengths, angles, and torsion angles against similar thiazolidinone derivatives (e.g., compare with 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one ).
- Cross-referencing with the Cambridge Structural Database (CSD) for consistency in thiazolidinone ring geometry and substituent orientations .
Q. What synthetic methodologies are optimal for preparing this compound?
The compound is typically synthesized via cyclocondensation reactions:
- React 4-chlorobenzaldehyde, aniline, and thioglycolic acid in refluxing ethanol with a catalytic acid (e.g., acetic acid) .
- Monitor reaction progress using TLC and purify via recrystallization (e.g., from ethanol or acetonitrile).
- Optimize yields by adjusting substituent electronic effects: electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cyclization efficiency compared to electron-donating groups .
Q. How should researchers interpret NMR spectral data for this compound?
Key spectral features include:
- ¹H NMR : A singlet at δ ~5.5 ppm for the C2 proton of the thiazolidinone ring, split patterns for aromatic protons (δ 7.1–7.3 ppm), and coupling constants (e.g., J = 15.4 Hz for diastereotopic C5 protons) .
- ¹³C NMR : A carbonyl signal at δ ~170 ppm (C4) and aromatic carbons between δ 125–140 ppm. Compare with analogs like 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one to validate substituent effects .
- Use deuterated solvents (CDCl₃ or DMSO-d₆) and reference tetramethylsilane (TMS) for calibration.
Q. What precautions are necessary when handling hygroscopic samples during characterization?
- Store samples in desiccators with anhydrous silica gel.
- Use inert atmospheres (N₂ or Ar) during gravimetric analysis or thermal studies (e.g., TGA/DSC).
- For IR spectroscopy, prepare KBr pellets rapidly to minimize moisture absorption, which can obscure O–H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental data (e.g., bond lengths or spectral shifts)?
- Step 1 : Validate computational models (e.g., DFT calculations) using crystallographic data (e.g., C–C bond lengths should match SC-XRD results within ±0.02 Å ).
- Step 2 : Re-examine solvent effects in NMR simulations; DMSO may induce shifts via hydrogen bonding.
- Step 3 : Cross-check vibrational spectra (IR/Raman) with calculated modes using software like Gaussian or ORCA, adjusting basis sets (e.g., B3LYP/6-31G*) for accuracy .
Q. What strategies optimize cytotoxicity assays for thiazolidinone derivatives?
- Cell Line Selection : Use diverse lines (e.g., PC3, HepG2, HCT116) to assess selectivity .
- Assay Design : Employ SRB assays with 24-hour exposure periods and six concentration gradients (0.01–1000 µg/mL) to determine IC₅₀ values .
- Control Experiments : Include cisplatin or doxorubicin as positive controls and solvent-only wells (e.g., DMSO ≤0.1% v/v) to rule out vehicle toxicity.
Q. How can electron density anomalies in crystallographic models be addressed?
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered substituents (e.g., rotating phenyl rings) with occupancy factors .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and R1/wR2 convergence (target: R1 < 0.05 for high-resolution data) .
- Supplementary Data : Publish Fo/Fc maps as supporting information to justify anisotropic displacement parameters.
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for biological targets (e.g., antimicrobial enzymes ).
- QSAR Modeling : Apply MOE or RDKit to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data .
- Dynamic Simulations : Run MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories.
Q. How can researchers validate synthetic purity for pharmacological testing?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30). Purity >95% is acceptable for in vitro assays .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (deviation ≤0.4% ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+ at m/z 316.06 for C₁₅H₁₁ClNOS⁺) .
Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking) in solid-state structures?
- Hirshfeld Surface Analysis : Generate surfaces in CrystalExplorer to quantify intermolecular contacts (e.g., C–H···O vs. Cl···Cl interactions) .
- Energy Frameworks : Calculate lattice energies (CE-B3LYP) to visualize dominant interaction networks (e.g., hydrogen bonding vs. van der Waals) .
- Variable-Temperature XRD : Probe thermal expansion anisotropy to identify weak interactions affecting crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
